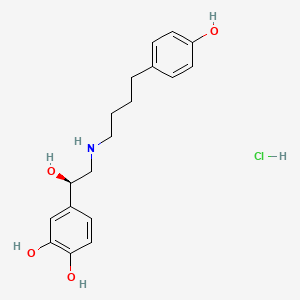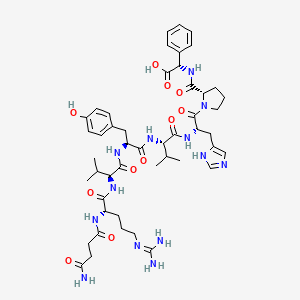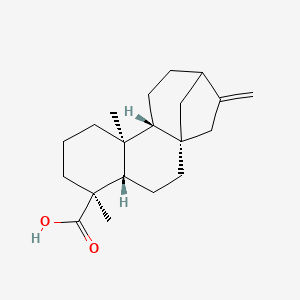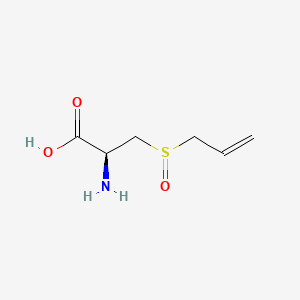
蒜氨酸
描述
Alliin is a sulfoxide that is a natural constituent of fresh garlic. It is a derivative of the amino acid cysteine. When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic . Alliin was the first natural product found to have both carbon- and sulfur-centered stereochemistry .
科学研究应用
Alliin has several scientific research applications:
作用机制
Target of Action
Alliin, a compound found in garlic, has been shown to target thiol-containing proteins and enzymes in microorganisms . These proteins play a crucial role in the metabolic activities of these organisms. By interacting with these targets, alliin can disrupt their normal functioning, leading to various effects such as antimicrobial activity .
Mode of Action
The mode of action of alliin is associated with its selective targeting of thiol-containing proteins and enzymes of microorganisms . This interaction inhibits and/or disrupts their essential metabolic pathways . Alliin has also demonstrated the ability to regulate several genes essential for the virulence of microorganisms .
Biochemical Pathways
Alliin is produced from the non-proteinogenic amino acid alliin (S-allylcysteine sulfoxide) in a reaction that is catalyzed by the enzyme alliinase . Being a thiosulfinate, alliin is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins . This reaction is thought to be essential for its biological activity .
Pharmacokinetics
The bioavailability of alliin in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . Its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . Alliin is distributed throughout the body due to its lipophilic properties, which might enable it to penetrate cellular membranes .
Result of Action
The interaction of alliin with its targets leads to various molecular and cellular effects. For instance, it can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, in mammalian cell lines, including cancer cells, alliin induces cell-death and inhibits cell proliferation .
Action Environment
The action of alliin can be influenced by environmental factors. For example, the enzyme alliinase, which is crucial for the conversion of alliin into its active form, can be affected by various conditions such as pH . Additionally, tissue damage can trigger the production of alliin from alliin (S-allylcysteine sulfoxide) in a reaction catalyzed by alliinase .
生化分析
Biochemical Properties
Alliin plays a significant role in biochemical reactions, particularly in the metabolism of sulfur-containing compounds. It interacts with the enzyme alliinase, which catalyzes the conversion of alliin to allicin. This reaction is crucial for the biological activity of garlic. Alliin also interacts with other biomolecules, such as proteins and enzymes involved in glycolipid metabolism. These interactions are essential for its anti-adipogenesis and anti-obesity effects .
Cellular Effects
Alliin has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, alliin activates the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism. This activation leads to improved glucose and lipid metabolism in cells, contributing to its anti-obesity effects .
Molecular Mechanism
The molecular mechanism of alliin involves its interaction with the enzyme alliinase, which converts alliin to allicin. Allicin then undergoes redox reactions with thiol groups in glutathione and proteins, leading to various biological effects. Alliin’s activation of the PPARγ signaling pathway also plays a significant role in its molecular mechanism. This activation modulates enzymatic activities within glycolipid metabolism, contributing to its anti-adipogenesis and anti-obesity effects .
Dosage Effects in Animal Models
The effects of alliin vary with different dosages in animal models. In high-fat diet-induced obese mice, oral administration of alliin at a dosage of 25 mg/kg daily for 8 weeks resulted in significant improvements in glucose and lipid metabolism. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Alliin is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as alliinase and other cofactors involved in glycolipid metabolism. These interactions influence metabolic flux and metabolite levels, contributing to its anti-adipogenesis and anti-obesity effects .
Transport and Distribution
Alliin is transported and distributed within cells and tissues through various transporters and binding proteins. Its stable and odorless nature allows for efficient transport and accumulation in target tissues. This distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of alliin is influenced by targeting signals and post-translational modifications. Alliin is directed to specific compartments or organelles within cells, where it exerts its biological effects. This localization is essential for its activity and function in regulating glucose and lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The first reported synthesis of alliin was by Stoll and Seebeck in 1951. This synthesis begins with the alkylation of L-cysteine with allyl bromide to form deoxyalliin. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin, differing in the orientation of the oxygen atom on the sulfur stereocenter . A newer route, reported by Koch and Keusgen in 1998, allows stereospecific oxidation using conditions similar to the Sharpless asymmetric epoxidation. The chiral catalyst is produced from diethyl tartrate and titanium isopropoxide .
Industrial Production Methods
Industrial production of alliin typically involves the extraction from garlic. The process includes crushing fresh garlic to activate alliinase, which converts alliin into allicin. The allicin is then extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions
Alliin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize deoxyalliin to alliin.
Reduction: Reducing agents like sodium borohydride can be used to reduce alliin to its corresponding sulfide.
Substitution: Allyl bromide is used in the alkylation of L-cysteine to form deoxyalliin.
Major Products
The major product formed from the oxidation of deoxyalliin is alliin. When alliin is converted by alliinase, the major product is allicin .
属性
CAS 编号 |
556-27-4 |
|---|---|
分子式 |
C6H11NO3S |
分子量 |
177.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-prop-2-enylsulfinylpropanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m1/s1 |
InChI 键 |
XUHLIQGRKRUKPH-ITDPFOOWSA-N |
SMILES |
C=CCS(=O)CC(C(=O)O)N |
手性 SMILES |
C=CCS(=O)C[C@H](C(=O)O)N |
规范 SMILES |
C=CCS(=O)CC(C(=O)O)N |
外观 |
Solid powder |
熔点 |
163 °C |
Key on ui other cas no. |
17795-26-5 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
alliin alliin, (L-Ala)-(R)-isomer alliin, (L-Ala)-(S)-isomer alliin, (L-Ala)-isomer isoalliin PCSO S-(2-propenyl)cysteine sulfoxide S-allylcysteine sulfoxide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


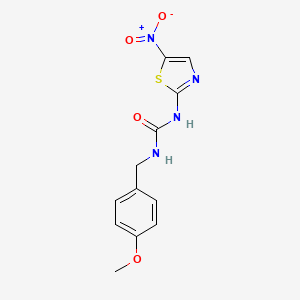
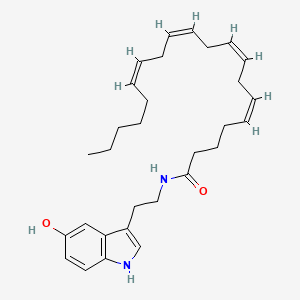
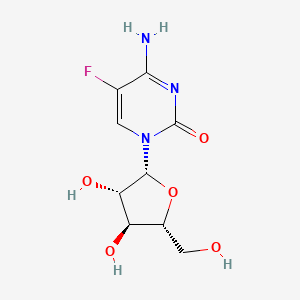
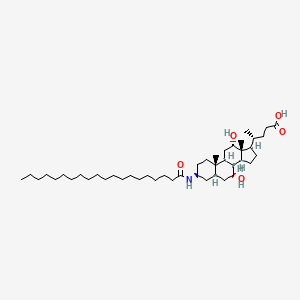
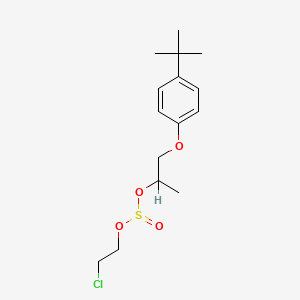

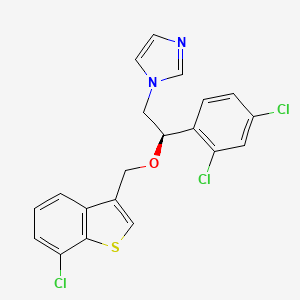
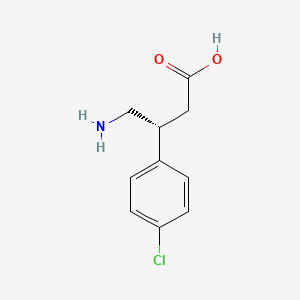
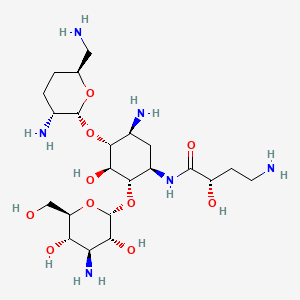
![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)
